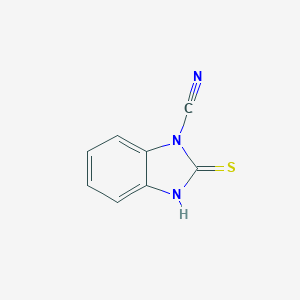
3-Nitro-6-phenylpyridin-2-amine
Descripción general
Descripción
3-Nitro-6-phenylpyridin-2-amine is a chemical compound with the CAS Number: 102266-15-9 . It has a molecular weight of 215.21 and its IUPAC name is 3-nitro-6-phenyl-2-pyridinamine .
Molecular Structure Analysis
The InChI code for 3-Nitro-6-phenylpyridin-2-amine is 1S/C11H9N3O2/c12-11-10(14(15)16)7-6-9(13-11)8-4-2-1-3-5-8/h1-7H,(H2,12,13) .Physical And Chemical Properties Analysis
3-Nitro-6-phenylpyridin-2-amine is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Selective Vicarious Nucleophilic Amination
A study demonstrates the selective amination of nitropyridines, including 3-Nitro-6-phenylpyridin-2-amine, through vicarious nucleophilic substitution reactions. This method facilitates the preparation of substituted amino nitropyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The use of hydroxylamine and 4-amino-1,2,4-triazole as amination reagents yielded moderate to good product yields, providing a versatile method for the synthesis of these important compounds (Bakke, Svensen, & Trevisan, 2001).
Synthesis of Nitro N,N′-Dipyridinylamines
Another research application involves the amination of 3-nitropyridines with aromatic amides to generate 3-nitro-substituted N,N′-dipyridinylamines. This process, which proceeds via oxidative nucleophilic substitution of hydrogen, allows for the efficient synthesis of complex pyridine derivatives, showcasing the utility of 3-Nitro-6-phenylpyridin-2-amine in synthesizing compounds with potential biological activity (Patriciu et al., 2007).
Graphene-based Catalysts for Nitro Compound Reduction
Research into the reduction of nitro compounds to amines, a key transformation in organic chemistry with applications ranging from drug synthesis to environmental remediation, identifies graphene-based catalysts as highly efficient for this purpose. These catalysts offer advantages such as easy work-up, high catalytic efficiency, and reusability, emphasizing the role of 3-Nitro-6-phenylpyridin-2-amine in the development of green chemistry methodologies (Nasrollahzadeh et al., 2020).
Multicomponent Synthesis of Unsymmetrical Nitropyridines
The multicomponent synthesis approach for unsymmetrical 5-nitro-6-phenylpyridines, involving 3-Nitro-6-phenylpyridin-2-amine, highlights a green chemistry-aligned strategy that reduces reaction steps and improves yield. This approach is particularly relevant for the synthesis of heterocyclic compounds, which are foundational in the development of new pharmaceuticals (Koveza et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
3-nitro-6-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-11-10(14(15)16)7-6-9(13-11)8-4-2-1-3-5-8/h1-7H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWMSLRYGXSAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441747 | |
| Record name | 3-nitro-6-phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-6-phenylpyridin-2-amine | |
CAS RN |
102266-15-9 | |
| Record name | 3-nitro-6-phenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B174350.png)


![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B174360.png)
![6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine](/img/structure/B174361.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B174363.png)

![7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B174367.png)




![4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B174380.png)